4-(4-Nitrophenyl)-1-butanol
Overview
Description
4-Nitrophenol (also called p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .
Scientific Research Applications
1. Micro-Reactors and Mass Transfer
4-(4-Nitrophenyl)-1-butanol has been utilized in the study of micro-reactors, particularly in the context of liquid-liquid flow regimes and mass transfer. Research conducted by Plouffe, Roberge, and Macchi (2016) demonstrated its application in evaluating the flow regimes and mass transfer rates in complex micro-reactors with different mixing mechanisms. This study used 4-nitrophenyl acetate, an ester of 4-(4-Nitrophenyl)-1-butanol, to investigate the performance of various micro-mixers, revealing the impact of flow regime on the conversion rates of the compound in different micro-reactor environments (Plouffe, Roberge, & Macchi, 2016).
2. Molecularly Imprinted Polymer (MIP) Columns
In the domain of analytical chemistry, 4-(4-Nitrophenyl)-1-butanol related compounds have been utilized in the development of Molecularly Imprinted Polymer (MIP) columns. A study by Xia et al. (2005) involved the analysis of a tobacco-specific nitrosamine, NNAL, a derivative of 4-(4-Nitrophenyl)-1-butanol, using MIP column extraction and liquid chromatography/mass spectrometry. This method provides a sensitive and practical approach for detecting NNAL in biological samples, highlighting the compound's relevance in biomarker analysis and epidemiological studies (Xia et al., 2005).
3. Synthetic Chemistry Applications
4-(4-Nitrophenyl)-1-butanol and its derivatives have been explored in synthetic chemistry for the production of various compounds. A study by Harding et al. (2005) utilized the 4-nitrophenyl ether, a derivative of 4-(4-Nitrophenyl)-1-butanol, as a directing group in asymmetric aminohydroxylation reactions. This methodology facilitated the enantioselective synthesis of important biochemical compounds like GABOB and homoserine derivatives, underscoring the compound's utility in stereocontrolled synthetic processes (Harding, Bodkin, Hutton, & McLeod, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJBAQONVFIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000562 | |
Record name | 4-(4-Nitrophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)butan-1-ol | |
CAS RN |
79524-20-2 | |
Record name | 4-Nitrobenzenebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79524-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Nitrophenyl)butan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079524202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Nitrophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrophenyl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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